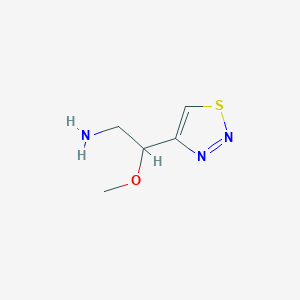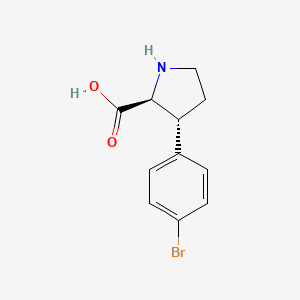
(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-bromobenzaldehyde with L-proline under acidic or basic conditions.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Phenyl-substituted pyrrolidine carboxylic acids.
Substitution: Various substituted pyrrolidine carboxylic acids depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: It can be used in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
(2S,3R)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in its chemical and physical properties.
(2S,3R)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid: The presence of a fluorine atom imparts unique properties compared to the bromine-substituted compound.
Uniqueness: The presence of the bromophenyl group in (2S,3R)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
(2S,3R)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
InChIキー |
HKTPZQQFRAKQTF-ZJUUUORDSA-N |
異性体SMILES |
C1CN[C@@H]([C@H]1C2=CC=C(C=C2)Br)C(=O)O |
正規SMILES |
C1CNC(C1C2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13323671.png)
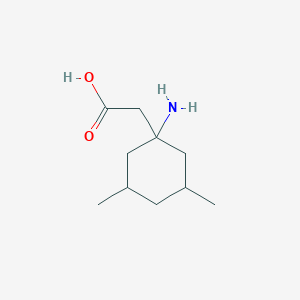
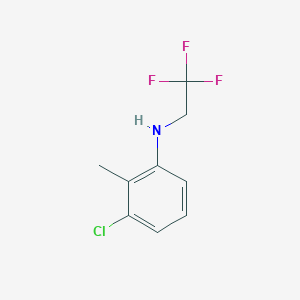
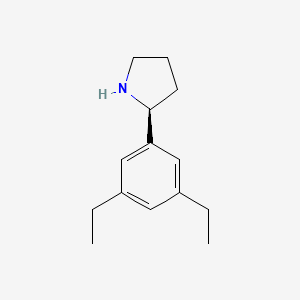
![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
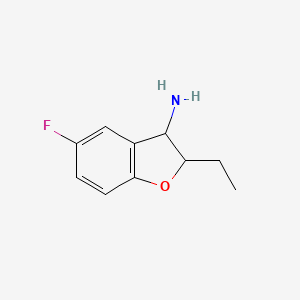
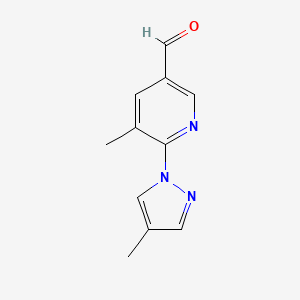
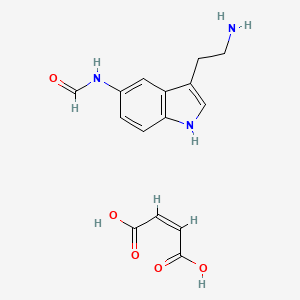


amine](/img/structure/B13323723.png)
